Ethyl 1-ethyl-5-iodopyrazole-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-5-iodopyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an ethyl group at the 1-position, an iodine atom at the 5-position, and a carboxylate ester group at the 3-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.
Esterification: The carboxylate ester group at the 3-position is introduced through esterification reactions using ethanol and a carboxylic acid derivative.
Industrial Production Methods: In industrial settings, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodine atom, leading to the formation of different reduced products.
Substitution: The iodine atom at the 5-position makes the compound a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Iodo-substituted pyrazoles and other reduced derivatives.
Substitution Products: A wide range of substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethyl-5-iodopyrazole-3-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-ethyl-5-iodopyrazole-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or other proteins. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Ethyl 1-methyl-5-iodopyrazole-3-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Ethyl 1-ethyl-5-bromopyrazole-3-carboxylate: Similar structure with a bromine atom instead of an iodine atom.
Ethyl 1-ethyl-5-iodopyrazole-4-carboxylate: Similar structure with the carboxylate group at the 4-position instead of the 3-position.
Uniqueness: Ethyl 1-ethyl-5-iodopyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the iodine atom, which makes it highly reactive and versatile in various chemical reactions. Its applications in scientific research and industry highlight its importance as a valuable intermediate.
Properties
IUPAC Name |
ethyl 1-ethyl-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-11-7(9)5-6(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVYYMGYYHBLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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